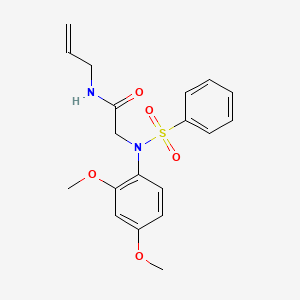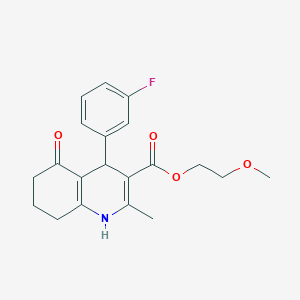![molecular formula C16H17NO5 B5208985 1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5208985.png)
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene, also known as ENB, is a chemical compound that has been extensively studied in the field of scientific research. ENB is a versatile compound that has a wide range of applications, including in the field of medicinal chemistry, biochemistry, and pharmaceuticals. In
作用機序
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene exerts its biological effects through a variety of mechanisms. This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. This compound has also been found to interact with various receptors, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been found to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been found to exhibit anti-cancer effects through the induction of apoptosis and the inhibition of cell proliferation. This compound has also been found to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene has several advantages for lab experiments. This compound is a highly specific compound that can be used to study specific biological processes. This compound is also a versatile compound that can be used in a wide range of assays, including in vitro and in vivo assays. However, this compound also has some limitations for lab experiments. This compound is a complex compound that requires specialized equipment and expertise for its synthesis and analysis. This compound is also a relatively expensive compound, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of 1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene. One future direction is the development of novel this compound derivatives with improved biological activity and specificity. Another future direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will help to determine the optimal dosage and administration route for this compound in clinical applications. Another future direction is the study of the potential side effects of this compound in vivo. This will help to ensure the safety of this compound in clinical applications. Finally, the development of novel this compound-based imaging agents for the diagnosis and monitoring of various diseases is another promising future direction.
合成法
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-nitrophenol with ethylene oxide to produce 2-(4-nitrophenoxy)ethanol. The second step involves the reaction of 2-(4-nitrophenoxy)ethanol with 4-ethoxybenzyl chloride to produce this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene has been extensively studied in the field of scientific research due to its unique properties. This compound has been found to have a wide range of applications in the field of medicinal chemistry, biochemistry, and pharmaceuticals. This compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied as a potential tool for the study of protein-protein interactions and as a potential imaging agent.
特性
IUPAC Name |
1-ethoxy-2-[2-(4-nitrophenoxy)ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-2-20-15-5-3-4-6-16(15)22-12-11-21-14-9-7-13(8-10-14)17(18)19/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBPEPYKIMPSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-chlorophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5208902.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-phenoxybutanamide](/img/structure/B5208919.png)
![1-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanol dihydrochloride](/img/structure/B5208925.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B5208926.png)


![N-[(8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B5208934.png)
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B5208942.png)
![N-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5208955.png)
![3-ethyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5208961.png)
![4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5208964.png)
![1-[(2-ethyl-5-pyrimidinyl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5208971.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B5208975.png)